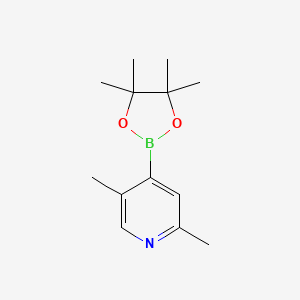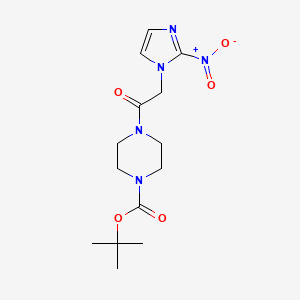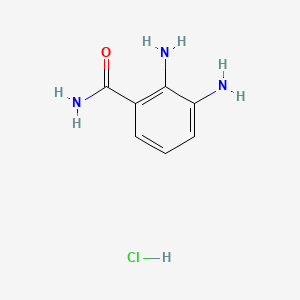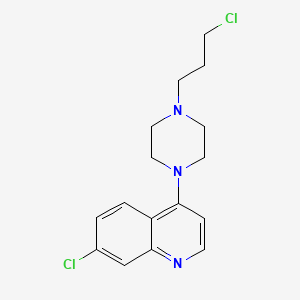
Cloropropilquinolinil piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a useful research compound. Its molecular formula is C16H19Cl2N3 and its molecular weight is 324.249. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La piperazina, un componente clave de la cloropropilquinolinil piperazina, es el tercer heterociclo de nitrógeno más común en el descubrimiento de fármacos . Es prevalente en diversos agentes farmacológicos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . También es un componente clave de varios fármacos de gran éxito, como el Imatinib (también comercializado como Gleevec) y el Sildenafilo, vendido como Viagra .
Propiedades antibacterianas y antituberculosas
Los híbridos de quinolina-piperazina, que incluirían la this compound, se han estudiado por sus propiedades antibacterianas y antituberculosas . Algunos compuestos mostraron actividad inhibitoria contra el crecimiento bacteriano, y dos compuestos mostraron una actividad inhibitoria significativa contra todas las cepas de TB .
Funcionalización C–H
Se han logrado importantes avances en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Esto proporciona nuevas vías atractivas para la síntesis de patrones de sustitución definidos de piperazinas y expande la creciente cartera en la caja de herramientas de piperazina para amplias aplicaciones en investigación de química medicinal .
Transfección de ARNm
Se han diseñado nuevas aminolípidos ionizables con grupos de cabeza derivados de piperazina para promover la actividad de transfección de las cargas de ARNm .
Mecanismo De Acción
Target of Action
Chloropropylquinolinyl piperazine, a derivative of piperazine, primarily targets GABA receptors . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, the core structure of Chloropropylquinolinyl piperazine, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Result of Action
The result of Chloropropylquinolinyl piperazine’s action is primarily the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . In the context of its antimicrobial activity, it results in the leakage of intercellular components of bacteria, leading to cell death .
Action Environment
The action environment can significantly influence the efficacy and stability of Chloropropylquinolinyl piperazine. It’s worth noting that the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Propiedades
IUPAC Name |
7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3/c17-5-1-7-20-8-10-21(11-9-20)16-4-6-19-15-12-13(18)2-3-14(15)16/h2-4,6,12H,1,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXXBOZWSTLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=C3C=CC(=CC3=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-99-7 |
Source


|
| Record name | Chloropropylquinolinyl piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROPROPYLQUINOLINYL PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O11OY8XN7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
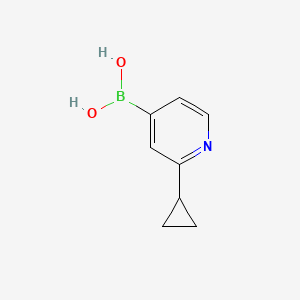

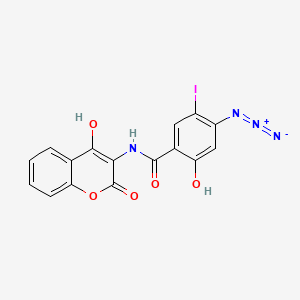
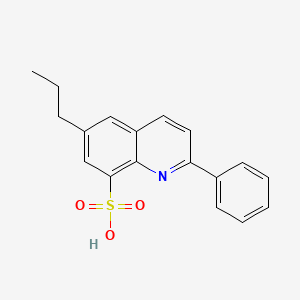
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
